LogP and LogD vs. Non-Methylated Analog
The presence of the 6-methyl group in the target compound increases computed lipophilicity (ACD/LogP = 2.80) by approximately 0.67 log units compared to the non-methylated analog 3-fluoro-2-iodobenzoic acid (LogP = 2.1285) [1]. This difference translates into markedly different pH-dependent partitioning behavior: the target compound exhibits ACD/LogD values of 0.03 at pH 5.5 and −0.20 at pH 7.4, indicating substantial ionization-driven hydrophilicity that the simpler analog, lacking the methyl group, does not replicate to the same extent . For medicinal chemistry programs optimizing oral bioavailability or CNS penetration, this LogP shift can be decisive in fragment- or building-block-based screening cascades.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and pH-dependent distribution coefficient (ACD/LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 2.80; ACD/LogD (pH 5.5) = 0.03; ACD/LogD (pH 7.4) = −0.20 |
| Comparator Or Baseline | 3-Fluoro-2-iodobenzoic acid (CAS 387-48-4): LogP = 2.1285 [1] |
| Quantified Difference | ΔLogP ≈ +0.67 (target more lipophilic) |
| Conditions | Computed using ACD/Labs Percepta Platform v14.00 (target) and standard computational prediction (comparator) |
Why This Matters
A 0.67 LogP unit difference can shift predicted membrane permeability by approximately 3- to 5-fold, directly affecting whether a building block is selected for hit-to-lead or lead-optimization campaigns.
- [1] Molbase. 3-Fluoro-2-iodobenzoic acid (CAS 387-48-4) – physicochemical properties. https://qiye.molbase.cn View Source
